molecular formula C19H19NO6 B554429 Z-Asp-OBzl CAS No. 4779-31-1

Z-Asp-OBzl

Cat. No. B554429
CAS RN: 4779-31-1
M. Wt: 357.4 g/mol
InChI Key: UYOZWZKJQRBZRH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Asp-OBzl is an aspartic acid derivative . It is recognized to be beneficial as ergogenic dietary substances . It is a compound useful in organic synthesis .


Synthesis Analysis

Z-Asp-OBzl is used as an educt for the synthesis of homoserine derivatives . It is also used in the preparation of other products .


Molecular Structure Analysis

The molecular formula of Z-Asp-OBzl is C19H19NO6 . The molecule contains a total of 46 bonds. There are 27 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Z-Asp-OBzl is used in organic synthesis . It is used in the preparation of other products .


Physical And Chemical Properties Analysis

Z-Asp-OBzl is a colourless solid . It has a molecular weight of 357.36 . The melting point is 83-85°C, and the predicted boiling point is 583.5±50.0 °C . The predicted density is 1.293±0.06 g/cm3 . It is soluble in acetone, chloroform, DMSO, ether, and methanol .

Scientific Research Applications

  • Dipeptide Formation : Z-Asp(OBzl)-OH undergoes dipeptide formation during benzyloxycarbonylation, creating a side product Z-Asp(OBzl)-Asp(OBzl)-OH. This process is influenced by the base used and has implications in peptide synthesis (Iguchi, Kawasaki, & Okada, 2009).

  • Rapid Peptide Synthesis : It's used in the rapid synthesis of peptides, such as protected angiotensin II and delta-sleep-inducing peptide, demonstrating its role in the efficient assembly of complex peptides (Nozaki & Muramatsu, 1982).

  • Transesterification and Amide Isomerization : In the context of metal complexes, Z-Asp(OBzl)-related compounds undergo interesting chemical reactions like transesterification and amide cis-trans isomerization, which are significant in understanding the chemical properties of metal-ligand interactions (Niklas, Zahl, & Alsfasser, 2007).

  • Synthesis of Amphiphilic Copolymers : Z-Asp(OBzl) plays a role in the synthesis of amphiphilic AB-type diblock copolymers, where it's part of a polydepsipeptide segment. This has implications in materials science for creating polymers with specific properties (Ouchi et al., 2002).

  • Peptide Synthesis with Suppression of Side Reactions : Its derivatives are utilized to suppress side reactions during peptide synthesis, especially in the treatment with hydrogen fluoride. This enhances the purity and yield of peptide products (Suzuki, Nitta, & Sasaki, 1976).

  • Synthesis of Labeled Peptides : Z-Asp(OBzl) is used in the synthesis of labeled peptides, such as [14C]Arg-Lys-Asp-Val-Tyr, which is important in biochemical and pharmacological research (Tjoeng & Heavner, 1983).

Safety And Hazards

Z-Asp-OBzl is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426388
Record name Z-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asp-OBzl

CAS RN

4779-31-1
Record name Z-Asp-OBzl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
S Iguchi, K Kawasaki, Y Okada - International Journal of …, 1987 - Wiley Online Library
During the benzyloxycarbonylation of H‐Asp(OBzl)‐OH by the Schotten‐Bauman reaction with benzyloxycarbonyl chloride in the presence of NaHCO 3 or Na 2 CO 3 , besides Z‐Asp(…
Number of citations: 8 onlinelibrary.wiley.com
S Nozaki, I Muramatsu - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
A new technique for rapid peptide synthesis has been demonstrated by the preparation of a protected angiotensin II, Z–Asp(OBzl)–Arg(NO 2 )–Val–Tyr(Bzl)–Ile–His(Bzl)–Pro–Phe–OBzl …
Number of citations: 61 www.journal.csj.jp
S Hayashi, Y Suwa, K Ohkawa… - Key Engineering …, 2006 - Trans Tech Publ
Materials and Methods Preparation of Polypeptides. The phosphoryl-protected compound Thr (PO3Ph2) hydrochloride was converted into the Thr (PO3Ph2) NCA by treatment with bis (…
Number of citations: 3 www.scientific.net
S Hayashi, K Ohkawa… - Macromolecular …, 2006 - Wiley Online Library
The present study describes the synthesis of novel polypeptides containing O‐phospho‐L‐threonine [Thr(PO 3 H 2 )] and L‐aspartic acid. Random copolypeptides copoly[Thr(PO 3 H 2 …
Number of citations: 32 onlinelibrary.wiley.com
F TAMURA, Y KISO, H YAJIMA, A TANAKA… - Chemical and …, 1975 - jstage.jst.go.jp
fi-Melanocyte-stimulating Hormone Page 1 No. 10 2405 [gafz‘fag’algé‘fl‘agfag UDC 547. 466. 1. 057.09 : 615.31. 076.7 Studies on Peptides. LVII.192’ Synthesis of the Octadecapeptide …
Number of citations: 7 www.jstage.jst.go.jp
S TSUBOI, Y OKADA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
6-Chloro-2-pyridylesters (OPyCl) of N"-benzyloxycarbonyland tert-butyloxycarbonylamino acidsweresynthesized by the N, V"-dicyclohexylcarbodiimide (DCC) method from the acids …
Number of citations: 15 www.jstage.jst.go.jp
H WATANABE, H OGAWA, H YAJIMA - … and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
The octadecapeptide corresponding to the entire amino acid sequence of porcine β-MSH was synthesized by assembling four peptide subunits; Z (OMe)-Asp (OBzl)-Glu-(OBzl)-Gly-OH (…
Number of citations: 13 www.jstage.jst.go.jp
FS Tjoeng, GA Heavner - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
A 14 C‐labeled pentapeptide, [ 14 C]Arg‐Lys‐Asp‐Val‐Tyr (6), corresponding to the active fragment 32–36 of thymopoietin II has been synthesized by a solution method with a 44 …
FS Tjoeng, GA Heavner - The Journal of Organic Chemistry, 1983 - ACS Publications
The preparation of a new photolabile resin for solid-phase peptide synthesis is described.[4-(2-Chloro-propionyl) phenyl] acetic acid was used as the handle and was obtained in three …
Number of citations: 59 pubs.acs.org
CC Yang, RB Merrifield - The Journal of organic chemistry, 1976 - ACS Publications
Results The Rearrangement to Cyclic Aspartoyl Peptides and Its Dependence on Sequence. The nonapeptide, H-Arg-Glu-Leu-Glu-Asp-Gly-Thr-Pro-Arg-OH, corresponding to residues …
Number of citations: 107 pubs.acs.org

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